

Application Note: Laboratory-Scale Synthesis and Purification of Disperse Red 65

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Compound of Interest

Compound Name: DISPERSE RED 65

Cat. No.: B076925

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This document provides a detailed protocol for the laboratory synthesis and purification of **Disperse Red 65** (C.I. 11228), a monoazo disperse dye. The procedures outlined are based on established methods for the synthesis of azo dyes.

Introduction

Disperse Red 65 is a dark red azo dye used for coloring synthetic fibers such as polyester, acetate, and triacetate.^[1] Its synthesis involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component. Specifically, it is prepared from the diazotization of 2-chloro-4-nitrobenzenamine and subsequent coupling with 3-(ethyl(m-tolyl)amino)propanenitrile.^[1] This application note details a representative laboratory-scale procedure for its synthesis and subsequent purification by recrystallization and column chromatography.

Chemical Properties and Data

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ ClN ₅ O ₂	[1]
Molecular Weight	371.82 g/mol	[1]
CAS Number	12223-38-0	[1]
Appearance	Dark red powder	[1]
Chemical Structure	Single azo class	

Experimental Protocols

Part 1: Synthesis of Disperse Red 65

This synthesis is a two-step process involving the formation of a diazonium salt followed by a coupling reaction.

Materials and Reagents:

- 2-Chloro-4-nitrobenzenamine
- 3-(Ethyl(m-tolyl)amino)propanenitrile
- Sodium nitrite (NaNO₂)
- Concentrated hydrochloric acid (HCl)
- Sodium acetate
- Ethanol
- Distilled water
- Ice

Procedure:

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

- In a 250 mL beaker, suspend 10 mmol of 2-chloro-4-nitrobenzenamine in a mixture of 25 mL of distilled water and 5 mL of concentrated hydrochloric acid.
- Cool the suspension to 0-5 °C in an ice bath with constant stirring.
- Prepare a solution of 10 mmol of sodium nitrite in 10 mL of cold distilled water.
- Add the sodium nitrite solution dropwise to the cooled suspension of 2-chloro-4-nitrobenzenamine over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
- Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling Reaction

- In a separate 500 mL beaker, dissolve 10 mmol of 3-(ethyl(m-tolyl)amino)propanenitrile in 50 mL of ethanol.
- Cool the solution of the coupling agent to 0-5 °C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
- Maintain the temperature of the reaction mixture at 0-5 °C.
- After the addition is complete, continue to stir the reaction mixture for 2-3 hours at 0-5 °C.
- Gradually add a saturated solution of sodium acetate to adjust the pH of the mixture to 4-5.
- A dark red precipitate of **Disperse Red 65** will form.
- Continue stirring for another hour to ensure complete precipitation.
- Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
- Dry the crude **Disperse Red 65** in a desiccator.

Part 2: Purification of Disperse Red 65

The crude product can be purified by either recrystallization or column chromatography.

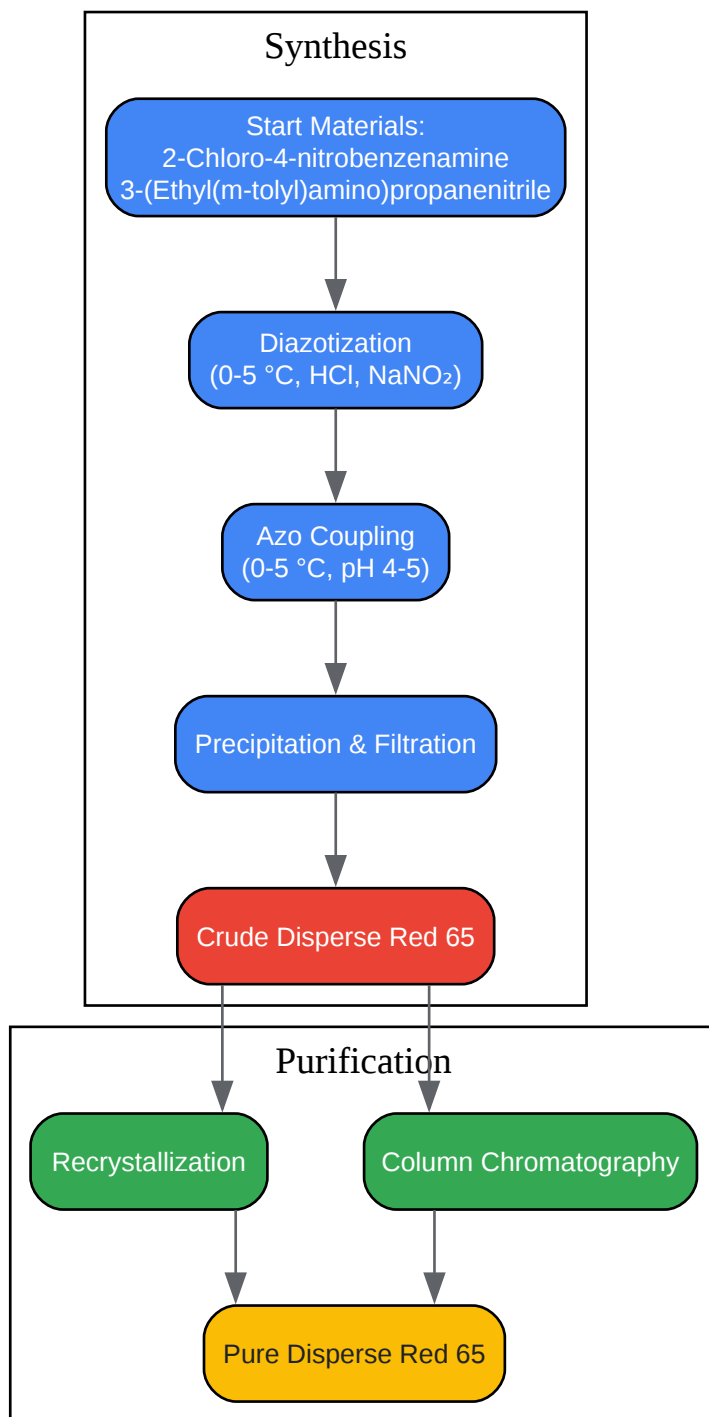
Method A: Recrystallization

- Dissolve the crude **Disperse Red 65** in a minimum amount of a hot solvent such as ethanol, acetone, or a mixture of ethanol and water.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals.

Method B: Column Chromatography

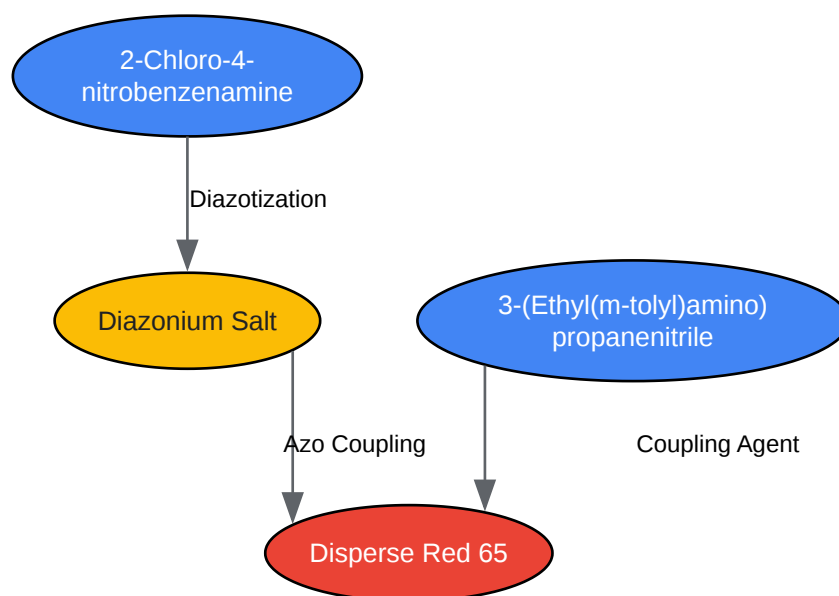
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
- Pack a chromatography column with the slurry.
- Dissolve a small amount of the crude **Disperse Red 65** in a minimal volume of the eluent.
- Load the sample onto the top of the column.
- Elute the column with a suitable mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A gradient of hexane and ethyl acetate is often effective for separating azo dyes.
- Collect the fractions containing the purified red dye.
- Combine the pure fractions and evaporate the solvent to obtain the purified **Disperse Red 65**.

Workflow Diagrams



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Caption: Workflow for the synthesis and purification of **Disperse Red 65**.



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Caption: Logical relationship of key reactants and intermediates.

Characterization

The successful synthesis and purification of **Disperse Red 65** can be confirmed by various analytical techniques:

- Melting Point: Determine the melting point of the purified product and compare it with the literature value.
- Thin Layer Chromatography (TLC): Assess the purity of the product. A single spot indicates a high degree of purity.
- UV-Vis Spectroscopy: Record the absorption spectrum to determine the maximum absorption wavelength (λ_{max}) in a suitable solvent.
- Infrared (IR) Spectroscopy: Identify the characteristic functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the final product.

Safety Precautions

- All experimental work should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
- Handle concentrated acids and other corrosive chemicals with extreme care.
- Azo compounds may be harmful; avoid inhalation, ingestion, and skin contact.

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References

- 1. worlddyevaryety.com [worlddyevaryety.com]
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